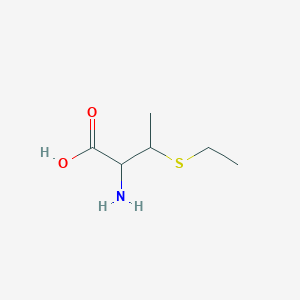
Butanoic acid, 2-amino-3-(ethylthio)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 2-amino-3-(ethylthio)-(9CI), also known as ethylthio-β-alanine, is an organic compound with the chemical formula C6H13NO2S. This compound is a derivative of butyric acid and contains an amino group and an ethylthio group. The compound has been studied for its potential applications in the field of medicine and biochemistry.
Mecanismo De Acción
The mechanism of action of butanoic acid, 2-amino-3-(ethylthio)-(9CI) is not fully understood. However, studies have suggested that the compound may work by inhibiting the activity of enzymes involved in cancer cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that butanoic acid, 2-amino-3-(ethylthio)-(9CI) has several biochemical and physiological effects. The compound has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. Additionally, the compound has been shown to have anti-inflammatory properties, which may help to reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using butanoic acid, 2-amino-3-(ethylthio)-(9CI) in lab experiments is that it is relatively easy to synthesize. Additionally, the compound has been shown to have a wide range of potential applications in the field of medicine and biochemistry. However, one limitation of using the compound in lab experiments is that its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for research on butanoic acid, 2-amino-3-(ethylthio)-(9CI). One direction is to further investigate the compound's potential applications in the field of medicine, particularly in the treatment of cancer. Additionally, further research could be conducted to better understand the compound's mechanism of action and to identify potential side effects of its use. Finally, research could be conducted to investigate the potential use of the compound in other areas, such as agriculture or environmental science.
Métodos De Síntesis
The synthesis of butanoic acid, 2-amino-3-(ethylthio)-(9CI) can be achieved through the reaction of ethyl mercaptan with diethyl malonate, followed by the addition of sodium ethoxide. The resulting product is then hydrolyzed with aqueous sodium hydroxide to yield the final compound.
Aplicaciones Científicas De Investigación
Butanoic acid, 2-amino-3-(ethylthio)-(9CI) has been studied for its potential applications in the field of medicine and biochemistry. One such study investigated the compound's ability to inhibit the growth of cancer cells. The study found that the compound was able to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells.
Propiedades
Número CAS |
153312-12-0 |
|---|---|
Nombre del producto |
Butanoic acid, 2-amino-3-(ethylthio)-(9CI) |
Fórmula molecular |
C6H13NO2S |
Peso molecular |
163.24 g/mol |
Nombre IUPAC |
2-amino-3-ethylsulfanylbutanoic acid |
InChI |
InChI=1S/C6H13NO2S/c1-3-10-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9) |
Clave InChI |
QPYUHWMZRBTZGU-UHFFFAOYSA-N |
SMILES |
CCSC(C)C(C(=O)O)N |
SMILES canónico |
CCSC(C)C(C(=O)O)N |
Sinónimos |
Butanoic acid, 2-amino-3-(ethylthio)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















